molecular formula C27H27N2NaO9S B12400966 Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate

Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate

Cat. No.: B12400966
M. Wt: 578.6 g/mol
InChI Key: KWJIEINUUUGCEB-UHFFFAOYSA-M
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Description

Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate is a structurally complex molecule featuring a benzo[c][1,2]oxathiol (sultam) core modified with hydroxy, methyl, and glycinate substituents. The 1,1-dioxido group confers sulfonate characteristics, enhancing water solubility and stability, while the glycinate moiety may improve biocompatibility and metal-chelating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycine Cresol Red is synthesized through a series of chemical reactions involving cresol red and glycine. The process typically involves the reaction of cresol red with glycine in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of Glycine Cresol Red involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Metal ions (aluminum, gallium, indium), acids, and bases.

    Conditions: Aqueous solutions, controlled pH, and temperature.

Major Products:

Scientific Research Applications

Environmental Applications

Carbon Dioxide Capture

Sodium glycinate has been investigated as a solvent for post-combustion carbon dioxide capture. Research indicates that aqueous sodium glycinate can effectively absorb CO2, making it a promising candidate for reducing greenhouse gas emissions from industrial processes.

  • Pilot Studies : A pilot plant study conducted at a coal-fired power plant in Dürnrohr, Austria demonstrated the effectiveness of sodium glycinate in CO2 absorption under realistic conditions. The study reported energy consumption estimates ranging from 5 to 10 GJ/t CO2 captured, with variations based on operational parameters and concentrations of sodium glycinate used .
ParameterValue
Absorption EfficiencyHigh
Energy Consumption5 - 10 GJ/t CO2
Optimal Concentration15 - 40 wt%

Pharmaceutical Applications

Therapeutic Uses

Sodium glycinate is recognized for its role as a non-essential amino acid and is utilized in various therapeutic contexts. Its properties facilitate its use in formulations aimed at enhancing nutrient absorption and providing neuroprotective effects.

  • Neuroprotection : Recent studies have highlighted the potential of sodium glycinate in neuroprotective therapies, particularly in conditions related to neurotrauma. Its ability to act as an inhibitory neurotransmitter may contribute to its efficacy in mitigating neuronal damage during traumatic events .

Food Technology

Nutritional Supplement

In the food industry, sodium glycinate is employed as a nutritional supplement due to its amino acid composition. It enhances the nutritional profile of food products and is particularly beneficial in formulations targeting specific dietary needs.

  • Amino Acid Profile : As an amino acid derivative, sodium glycinate contributes to protein synthesis and overall nutritional value in food products. Its solubility characteristics allow for easy incorporation into various formulations .

Case Study 1: Carbon Capture Efficiency

A study conducted using a bubble-column scrubber setup evaluated the absorption efficiency of sodium glycinate under controlled pH and temperature conditions. The results indicated optimal absorption rates at specific concentrations and flow rates, demonstrating the compound's effectiveness in real-world applications .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of sodium glycinate revealed significant reductions in neuronal apoptosis in vitro. This study supports the potential use of sodium glycinate in clinical settings aimed at treating neurodegenerative diseases .

Mechanism of Action

Glycine Cresol Red exerts its effects through complexation and pH indication:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Analogues

Table 1: Structural Comparison

Compound Class Key Features Reference Compounds
Sulfonylurea Herbicides Sulfonamide bridges, triazine/aryl rings, methyl/ethoxy substituents Metsulfuron methyl ()
Heterocyclic Sodium Salts Benzo-fused rings (oxathiol, triazole), sodium counterion Sodium salts in
Glycinate Derivatives Carboxymethylamino groups, chelation potential Biopharmacule compounds ()
Benzoxazole/Isoxazole Aromatic heterocycles, hydroxy/methyl substituents Compounds in
  • Sulfonylurea Herbicides (e.g., Metsulfuron Methyl) :
    Both the sodium glycinate compound and sulfonylureas feature sulfonamide/sulfonate groups, but the latter lack glycinate and sultam rings. Sulfonylureas act as acetolactate synthase inhibitors in plants, whereas the sodium glycinate compound’s glycinate may direct it toward mammalian targets (e.g., enzymatic inhibition or metal chelation) .
  • Heterocyclic Sodium Salts: Sodium salts like those in and share enhanced solubility due to ionic character.
  • Glycinate Analogues: Glycinate groups (e.g., in ’s sodium 1,2-diaza-4-azanidacyclopenta derivatives) improve biocompatibility and metal binding. The target compound’s glycinate may enhance cellular uptake compared to non-glycinated sulfonamides .

Table 3: Property Trends

Property Sodium Glycinate Compound Sulfonylureas Isoxazole Carboxamides
Solubility High (ionic sodium, sulfonate) Moderate (methyl esters) Low (neutral amides)
logP Likely negative ~1.5–2.5 ~2.0–3.5
Bioactivity Potential enzyme inhibition/chelation Herbicidal Anticancer/antimicrobial
  • Solubility : The sodium glycinate compound’s ionic nature surpasses neutral amides () and ester prodrugs (), favoring aqueous formulations .
  • Bioactivity : Unlike sulfonylureas (), the glycinate moiety may enable pharmacological applications, similar to isoxazole carboxamides in , which show anticancer activity .

Biological Activity

Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate is a complex organic compound that exhibits various biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and surfactant activities.

Synthesis and Characterization

The synthesis of sodium glycinate derivatives often involves the reaction of glycine with various acylating agents. In the case of this compound, the process likely includes the acylation of sodium glycinate with specific aromatic groups to enhance its biological activity.

Characterization Techniques:

  • Infrared Spectroscopy (IR): Used to identify functional groups.
  • Mass Spectrometry (MS): Provides molecular weight and structure confirmation.
  • Nuclear Magnetic Resonance (NMR): Offers detailed information about the molecular structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to sodium glycinate derivatives exhibit significant antimicrobial properties. For instance, sodium lauroyl glycinate has shown effectiveness against various bacterial strains, suggesting that the structural elements present in this compound may confer similar properties.

Table 1: Antimicrobial Activity of Glycinate Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Sodium Lauroyl Glycinate (SLG)Staphylococcus aureus32 µg/mL
Sodium Lauroyl Lactylate (SLL)Escherichia coli16 µg/mL
Sodium (5-(...))Pseudomonas aeruginosaTBD

The antimicrobial action of sodium glycinate derivatives is primarily attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. The presence of hydrophobic aromatic rings enhances membrane interaction, leading to increased permeability and eventual cell lysis.

Surface Activity

This compound also exhibits surfactant properties. Surfactants are crucial in various applications including pharmaceuticals and cosmetics due to their ability to lower surface tension.

Critical Micelle Concentration (CMC):
The CMC is a vital parameter indicating the concentration at which surfactants begin to form micelles. For sodium cocoyl glycinate, a related compound, the CMC was found to be approximately 0.21 mmol/L with a minimum surface tension of about 33 mN/m . It is expected that similar behavior would be observed for sodium (5-(...)), making it a potential candidate for formulation in personal care products.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Properties: A study on sodium lauroyl glycinate showed effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Surfactant Performance: Research indicated that mixtures of sodium lauroyl glycinate and sodium lauroyl lactylate exhibited synergistic effects in surface activity and antibacterial properties .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For complex aromatic systems (e.g., benzo[c][1,2]oxathiol), 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns, critical for detecting sulfonic acid groups or labile substituents .
  • Infrared (IR) Spectroscopy: Identify functional groups like hydroxyl (-OH), sulfonyl (-SO2_2), and carboxylate (-COO^-) via characteristic absorption bands (e.g., 3400 cm1^{-1} for -OH, 1350–1150 cm1^{-1} for -SO2_2) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

  • Stepwise Functionalization: Protect reactive groups (e.g., hydroxyls) early to avoid side reactions during sulfonation or glycinate coupling. Use tert-butyldimethylsilyl (TBS) or acetyl groups for protection .
  • Catalytic Conditions: Employ palladium catalysts for coupling aromatic fragments (e.g., Suzuki-Miyaura for biaryl linkages) and optimize solvent polarity (e.g., DMF/H2_2O mixtures) to enhance reaction efficiency .
  • Purification: Use reverse-phase HPLC with C18 columns to isolate the sodium salt form, ensuring minimal residual solvents .

Q. What strategies mitigate hydrolysis of the sulfonyl group during storage?

Methodological Answer:

  • Lyophilization: Store the compound as a lyophilized powder under inert gas (argon) to prevent moisture-induced degradation .
  • pH Control: Maintain pH 7–8 in aqueous solutions to stabilize sulfonate groups, as acidic conditions accelerate hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding affinities to enzymes (e.g., oxidoreductases) using force fields like CHARMM35. Focus on the sulfonyl and glycinate moieties as potential hydrogen-bond donors .
  • Docking Studies: Use AutoDock Vina to model interactions with protein active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches resolve contradictions between theoretical and observed solubility data?

Methodological Answer:

  • Hansen Solubility Parameters (HSP): Calculate HSP to identify optimal solvents (e.g., DMSO for polar aprotic conditions) and compare with experimental shake-flask results .
  • Co-solvency Studies: Test binary solvent systems (e.g., water/ethanol) to enhance solubility, leveraging the compound’s amphiphilic glycinate group .

Q. How can researchers analyze the compound’s redox behavior in biological systems?

Methodological Answer:

  • Cyclic Voltammetry (CV): Measure oxidation-reduction potentials in buffered solutions (pH 7.4) to identify reactive sites (e.g., phenolic -OH groups) .
  • EPR Spectroscopy: Detect radical intermediates formed during redox cycling, particularly at the benzo[c][1,2]oxathiol core .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stressors (e.g., UV light, H2_2O2_2) and monitor degradation via LC-MS. Focus on sulfonate ester hydrolysis and glycinate decarboxylation .
  • Plasma Stability Assays: Incubate with human plasma at 37°C and quantify remaining compound using LC-MS/MS over 24 hours .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in spectroscopic data from different labs?

Methodological Answer:

  • Standardized Protocols: Align NMR acquisition parameters (e.g., 600 MHz, 298 K) and solvent systems (e.g., D2_2O for sodium salts) across labs .
  • Collaborative Validation: Share raw spectral data (FID files) for independent reprocessing to rule out software-specific artifacts .

Q. What statistical tools are appropriate for analyzing dose-response data in enzyme inhibition studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to the Hill equation using GraphPad Prism to determine IC50_{50} and cooperativity coefficients .
  • Bootstrapping: Assess confidence intervals for small datasets (<i>n</i> = 3) to ensure robustness .

Q. Experimental Design

Q. How to design a study evaluating the compound’s dual role as an antioxidant and pro-oxidant?

Methodological Answer:

  • Dual Assays: Use ORAC (oxygen radical absorbance capacity) for antioxidant activity and ROS-sensitive probes (e.g., DCFH-DA) in cell cultures to detect pro-oxidant effects .
  • Dose-Dependent Analysis: Test concentrations from 1 nM to 100 μM to identify the redox switch threshold .

Q. What controls are essential in assessing the compound’s cytotoxicity?

Methodological Answer:

  • Vehicle Controls: Include sodium-free buffers to isolate glycinate/sulfonate effects .
  • Positive Controls: Use staurosporine for apoptosis induction and N-acetylcysteine for ROS scavenging .

Q. Advanced Synthesis Challenges

Q. How can enantiomeric purity be ensured during the synthesis of chiral intermediates?

Methodological Answer:

  • Chiral HPLC: Employ columns with cellulose-based stationary phases (e.g., Chiralpak IA) to resolve enantiomers of intermediates like the benzyl-glycinate moiety .
  • Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to enforce stereoselectivity .

Properties

Molecular Formula

C27H27N2NaO9S

Molecular Weight

578.6 g/mol

IUPAC Name

sodium;2-[[5-[3-[3-[(carboxymethylamino)methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methylamino]acetate

InChI

InChI=1S/C27H28N2O9S.Na/c1-15-7-19(9-17(25(15)34)11-28-13-23(30)31)27(21-5-3-4-6-22(21)39(36,37)38-27)20-8-16(2)26(35)18(10-20)12-29-14-24(32)33;/h3-10,28-29,34-35H,11-14H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1

InChI Key

KWJIEINUUUGCEB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1O)CNCC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CNCC(=O)[O-].[Na+]

Origin of Product

United States

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